Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulation: This compound exhibits potential as a non-TZD PPARγ modulator. [] PPARγ is a nuclear receptor involved in regulating various metabolic processes, making it a target for developing treatments for diseases like type 2 diabetes and metabolic syndrome.
Inhibition of Myristoylation: Research suggests this compound may act as a small molecule inhibitor of myristoylation. [] Myristoylation is a crucial protein modification process involved in various cellular functions. Targeting this process holds potential for developing novel therapies against diseases like cancer.
PPARγ Modulation: This compound may bind to the ligand-binding domain of PPARγ, similar to other non-TZD PPARγ modulators, influencing its transcriptional activity and regulating the expression of genes involved in lipid and glucose metabolism. []
Myristoylation Inhibition: While the specific mechanism remains unclear, it's plausible that this compound interferes with the enzymatic activity of N-myristoyltransferases (NMTs), responsible for attaching myristate to proteins. [] This interference could disrupt the localization and function of crucial proteins, ultimately leading to the desired therapeutic effect.
Development of Non-TZD PPARγ Modulators: 2-chloro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide shows promise as a starting point for designing novel non-TZD PPARγ modulators. These modulators could offer an alternative treatment for metabolic disorders like type 2 diabetes, with potentially fewer side effects than existing TZD-based drugs. []
Targeting Myristoylation in Disease: This compound's potential as a myristoylation inhibitor opens avenues for investigating its use in various diseases. [] Disrupting myristoylation could be particularly relevant in:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4